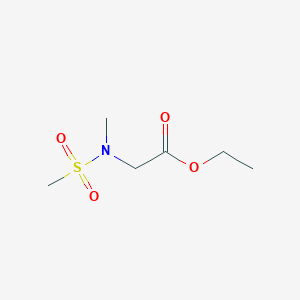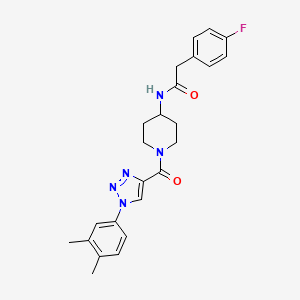![molecular formula C26H25N5O2S B2852594 N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904575-27-5](/img/structure/B2852594.png)
N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound known for its unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine involves a multi-step process:
Formation of the Triazoloquinazoline Core: : The starting materials often include a substituted aniline and a triazole derivative. These react under specific conditions, usually in the presence of a catalyst such as palladium or copper.
Sulfonation: : The intermediate product is then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex, introducing the sulfonyl group.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve:
Optimized Batch Processes: : Utilizing reactors that allow precise control over temperature and reaction time.
Flow Chemistry: : Potentially employing continuous flow reactors to enhance efficiency and scalability.
Purification Techniques: : Methods like recrystallization, chromatography, and distillation to ensure the final product's purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be achieved using agents such as lithium aluminum hydride or sodium borohydride, often converting sulfonyl groups to sulfoxides or sulfides.
Substitution: : N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine can participate in nucleophilic and electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, aryl halides, with appropriate catalysts.
Major Products Formed
The products of these reactions depend on the specific reagents and conditions used but typically include a range of sulfoxides, sulfides, and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Used as a catalyst or catalyst precursor in organic transformations.
Material Science: : Incorporation into polymers to alter physical properties.
Biology
Biological Activity: : Investigation into its effects on various biological pathways and potential as a therapeutic agent.
Medicine
Drug Development: : Potential as a lead compound in the development of new pharmaceuticals due to its unique structure and reactivity.
Industry
Specialty Chemicals: : Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The exact mechanism of action would depend on the specific application, but generally involves:
Molecular Targets: : Interaction with specific enzymes, receptors, or other proteins.
Pathways Involved: : May modulate signaling pathways, biochemical reactions, or physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazoloquinazolines: : Other compounds within the same class.
Sulfonyl Derivatives: : Compounds with similar sulfonyl groups.
Uniqueness
Structural Complexity: : The presence of multiple functional groups and a unique arrangement of atoms.
Reactivity Profile: : Distinct reactivity due to its specific functional groups.
Remember, always keep learning and exploring the endless intricacies of chemistry!
Propriétés
IUPAC Name |
N-(1-phenylethyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-16-14-17(2)23(18(3)15-16)34(32,33)26-25-28-24(27-19(4)20-10-6-5-7-11-20)21-12-8-9-13-22(21)31(25)30-29-26/h5-15,19H,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRZQWPJLQUIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2852511.png)
![3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2852512.png)



![(3Z)-1-(4-chlorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2852522.png)


![Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2852526.png)


![(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2852531.png)
![N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2852532.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2852533.png)
